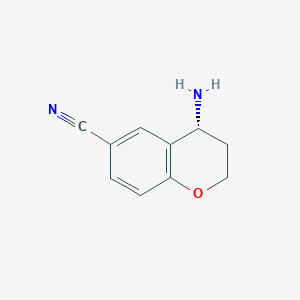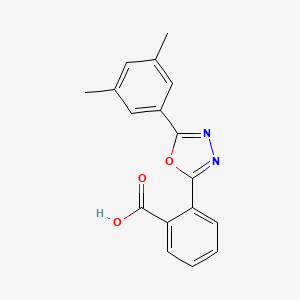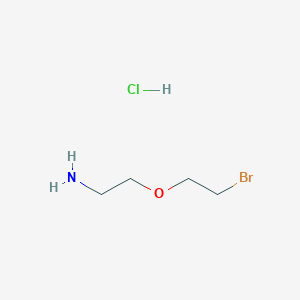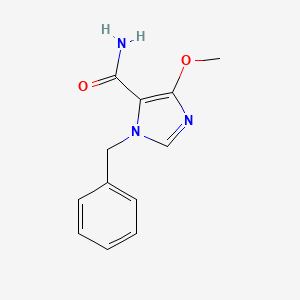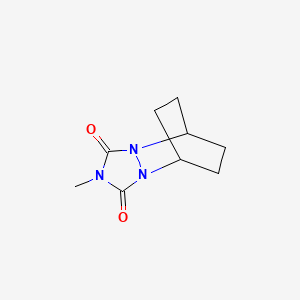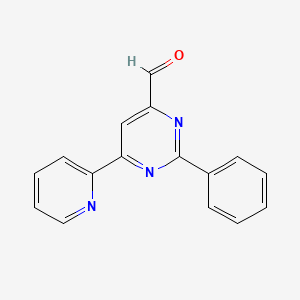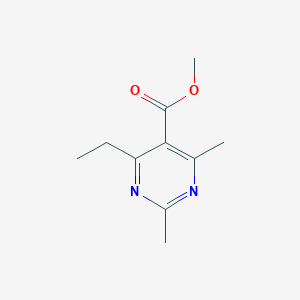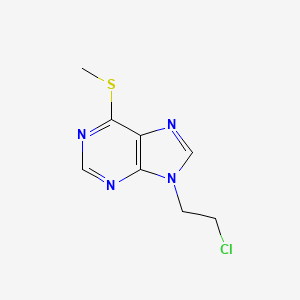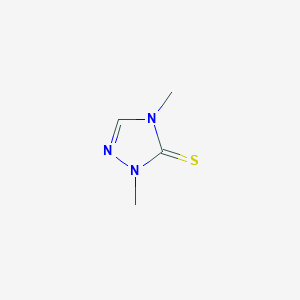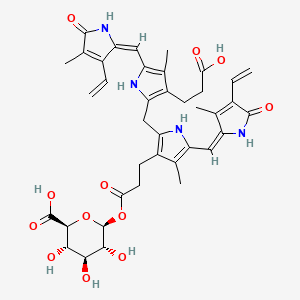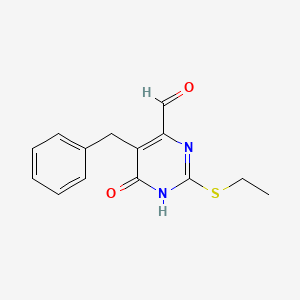
5-Benzyl-2-(ethylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde is a heterocyclic compound that features a pyrimidine ring with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzylamine with ethylthioacetic acid, followed by cyclization and oxidation steps to form the desired pyrimidine ring structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The benzyl and ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Applications De Recherche Scientifique
5-Benzyl-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for drug development.
Industry: It finds applications in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism by which 5-Benzyl-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Benzyl-2,4-diaminopyrimidine: This compound shares a similar pyrimidine core but differs in its functional groups.
5-Benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thione: Another heterocyclic compound with a benzyl group, but with a triazole ring instead of a pyrimidine ring.
Uniqueness
5-Benzyl-2-(ethylthio)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
21327-97-9 |
|---|---|
Formule moléculaire |
C14H14N2O2S |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
5-benzyl-2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C14H14N2O2S/c1-2-19-14-15-12(9-17)11(13(18)16-14)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,18) |
Clé InChI |
SHUCZEJFQZRJIX-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


